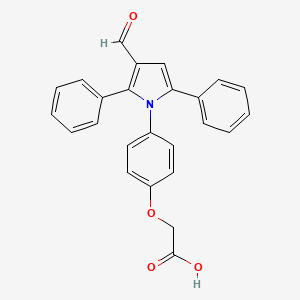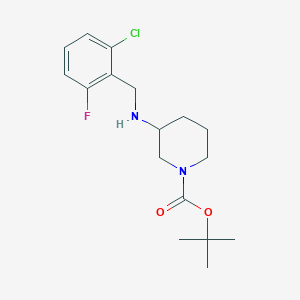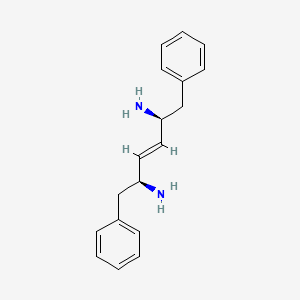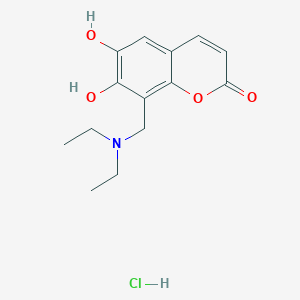
Methyl 8-bromo-1-(4-methoxybenzyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate is a complex organic compound that belongs to the class of benzazocines This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a benzazocine core
Preparation Methods
The synthesis of methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate typically involves multiple steps, including the formation of the benzazocine core and the introduction of the bromine and methoxyphenyl groups. One common synthetic route involves the following steps:
Formation of the Benzazocine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or a brominating agent under controlled conditions.
Attachment of the Methoxyphenyl Group: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the methoxyphenyl group to the benzazocine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate can be compared with other benzazocine derivatives and related compounds. Similar compounds include:
Methyl 8-chloro-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate: This compound has a chlorine atom instead of a bromine atom.
Methyl 8-fluoro-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate: This compound has a fluorine atom instead of a bromine atom.
Methyl 8-iodo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate: This compound has an iodine atom instead of a bromine atom.
The uniqueness of methyl 8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C21H22BrNO3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
methyl (5E)-8-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1-benzazocine-5-carboxylate |
InChI |
InChI=1S/C21H22BrNO3/c1-25-19-8-5-15(6-9-19)14-23-11-3-4-16(21(24)26-2)12-17-13-18(22)7-10-20(17)23/h5-10,12-13H,3-4,11,14H2,1-2H3/b16-12+ |
InChI Key |
RVZMFFYMYXKINR-FOWTUZBSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CCC/C(=C\C3=C2C=CC(=C3)Br)/C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(=CC3=C2C=CC(=C3)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)



![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)





